2,6-Dioxabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dioxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-5-4-3(1)6-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKABALRNHVSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dioxabicyclo 3.1.0 Hexane and Its Derivatives
Direct Construction of the Bicyclic Core
The direct formation of the 2,6-dioxabicyclo[3.1.0]hexane ring system is a primary focus of synthetic efforts. These strategies involve the simultaneous or sequential formation of the epoxide and the tetrahydrofuran (B95107) rings that constitute the bicyclic structure.
The formation of the three-membered ring of the this compound system can be achieved through cyclopropanation reactions of cyclic enol ethers, such as 2,3-dihydrofuran (B140613) and its derivatives. A notable example is the highly enantioselective intermolecular copper(I)-catalyzed cyclopropanation. In this method, various substituted 2,3-dihydrofurans react with ethyl diazoacetate in the presence of a Cu(I)OTf catalyst and a chiral bisoxazoline ligand. This reaction proceeds with high diastereoselectivity, favoring the exo isomer, and excellent enantioselectivity. acs.org
The reaction of 4-substituted-2,3-dihydrofurans demonstrates the versatility of this method in creating functionalized this compound derivatives with a quaternary carbon center. The high levels of stereocontrol make this a powerful tool for the synthesis of complex chiral molecules. acs.org
| Substrate (Dihydrofuran Derivative) | Catalyst/Ligand | Yield (%) | Diastereoselectivity (exo:endo) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2,3-Dihydrofuran | Cu(I)OTf / Evans's Ligand 5 | 85 | 80:20 | >95 | acs.org |
| 4-Benzyl-2,3-dihydrofuran | Cu(I)OTf / Evans's Ligand 5 | 75 | 90:10 | >95 | acs.org |
| 4-Methyl-2,3-dihydrofuran | Cu(I)OTf / Evans's Ligand 5 | 80 | 85:15 | >95 | acs.org |
Intramolecular reactions provide an elegant and often highly stereocontrolled route to the this compound core. A platinum-catalyzed cycloisomerization of 5-alkoxypent-1-yn-3-ol derivatives has been shown to produce substituted 2,6-dioxabicyclo[3.1.0]hexanes. This method allows for the stereocontrolled synthesis of these bicyclic systems. researchgate.net
Another powerful intramolecular strategy is exemplified in the total synthesis of the natural products emeriones A–C. The propenyl-substituted this compound side chain of these molecules is constructed via an unusual ring-closure of a triol precursor onto an oxidized acetal (B89532). nih.gov This transformation proceeds through the formation of a tetrahydrofuran ring containing a vicinal diol, which then undergoes epoxide formation.
Furthermore, an Et3Al mediated intramolecular epoxide opening followed by a cyclopropanation reaction has been described for the synthesis of highly functionalized bicyclo[3.1.0]hexane systems. This transformation demonstrates high efficiency and complete endo selectivity for hydrogen or fluorine substituents. nih.gov While not forming the dioxabicyclo core directly, this methodology highlights a powerful intramolecular cyclopropanation strategy that could be adapted for the synthesis of oxygenated analogues.
Furan (B31954) and dihydrofuran derivatives are common and versatile starting materials for the synthesis of this compound. The most direct approach is the epoxidation of 2,5-dihydrofuran (B41785). This reaction can be carried out using various oxidizing agents to yield the parent this compound.
The biosynthesis of the natural product verrucosidin (B1238970) provides a biological blueprint for this strategy. The unique epoxytetrahydrofuran ring system in verrucosidin is formed through a three-enzyme cascade. A key step in this cascade is the epoxidation of a 2,5-dihydrofuran ring by a cytochrome P450 enzyme. researchgate.net This enzymatic process highlights the feasibility and importance of dihydrofuran epoxidation in constructing the this compound motif. Verrucosidins are a family of fungal polyketides that feature the this compound moiety. nih.gov
Stereoselective and Asymmetric Synthesis Approaches
The biological activity of molecules containing the this compound scaffold is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance.
The asymmetric total synthesis of emeriones A–C provides a landmark example of the enantioselective construction of a complex this compound derivative. The synthesis of the propenyl-substituted dioxabicyclic side chain begins with sequential asymmetric oxidations of a (Z,Z)-dienol to generate a triol with defined stereochemistry. This enantiomerically enriched triol is then carried forward through a series of steps, including an acid-catalyzed isomerization and ultimately the intramolecular ring-closure to form the chiral bicyclic system. The stereochemical integrity is maintained throughout the sequence, leading to the enantiopure natural products. nih.gov
As previously mentioned in section 2.1.1, the copper(I)-catalyzed cyclopropanation of cyclic enol ethers using a chiral ligand is a highly effective method for the enantioselective synthesis of this compound derivatives. The use of Evans's chiral bisoxazoline ligand allows for excellent control of the facial selectivity of the carbene addition to the dihydrofuran double bond, resulting in enantiomeric excesses of greater than 95%. acs.org
Control of relative stereochemistry is also a critical aspect in the synthesis of substituted this compound derivatives. The aforementioned Cu(I)-catalyzed cyclopropanation of substituted 2,3-dihydrofurans exhibits high diastereoselectivity, with a strong preference for the formation of the exo diastereomer. acs.org The diastereomeric ratio is influenced by the substitution pattern of the dihydrofuran substrate.
Another relevant example of diastereoselective synthesis of a related bicyclic system is the Mn(III)-mediated oxidative cyclization of acetoacetate (B1235776) derivatives of 1-arylallyl alcohols. This reaction affords 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-ones with excellent diastereocontrol. For instance, the cyclization of the acetoacetate derivative of 1-phenylallyl alcohol gives the corresponding 3-oxabicyclo[3.1.0]hexan-2-one with a diastereomeric ratio of 22:1. acs.org This high level of diastereoselectivity is attributed to the steric and electronic factors governing the intramolecular radical cyclopropanation step.
| Reaction Type | Substrate | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Cu(I)-Catalyzed Cyclopropanation | 4-Benzyl-2,3-dihydrofuran | Ethyl diazoacetate, Cu(I)OTf, Chiral Ligand | Exo- and Endo- this compound derivative | 90:10 (exo:endo) | acs.org |
| Mn(III)-Mediated Oxidative Cyclization | Acetoacetate of 1-phenylallyl alcohol | Mn(OAc)₃, Cu(OAc)₂ | 1-acetyl-4-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 22:1 | acs.org |
Chiral Catalyst-Mediated Transformations
The asymmetric synthesis of this compound derivatives, where the stereochemistry is controlled by a chiral catalyst, is a crucial area of research for accessing enantiomerically pure compounds. While direct chiral catalyst-mediated formation of the parent this compound is not extensively documented, related transformations highlight the potential of this approach.
One notable example is the rhodium(II)-catalyzed enantioselective cyclopropanation of furans. Although this reaction yields the isomeric 2-oxabicyclo[3.1.0]hexane system, the principles of using chiral rhodium catalysts to control the stereochemistry of cyclopropanation are highly relevant. For instance, the catalyst Rh₂(S-TCPTTL)₄ has been shown to be highly efficient and selective in the cyclopropanation of furans, achieving up to 98% enantiomeric excess (ee). acs.org This methodology provides a foundation for the potential development of similar catalytic systems tailored for the intramolecular cyclopropanation of substrates leading to the this compound core.
Furthermore, the total synthesis of complex natural products like the emeriones, which contain a propenyl-substituted dioxabicyclo[3.1.0]hexane moiety, showcases the construction of this framework in a chiral environment. hud.ac.ukrochester.edu In these multi-step syntheses, the chirality is often established early on and carried through a series of reactions, with the formation of the bicyclic system occurring via ring-closure onto an oxidized acetal within a complex, chiral molecule. hud.ac.ukrochester.edu While not a direct catalytic asymmetric transformation to form the bicyclic core, these syntheses provide valuable insights into the stereochemical requirements and potential precursors for such reactions.
Metal-Catalyzed and Organocatalytic Syntheses
Both metal- and organocatalysis have emerged as powerful tools for the synthesis of complex cyclic and bicyclic systems.
Metal-Catalyzed Syntheses:
Transition metal catalysis, particularly with rhodium, has been employed in the synthesis of related oxabicyclo[3.1.0]hexane systems. The rhodium-catalyzed decomposition of vinyl diazo compounds in the presence of 2,3-dihydrofuran leads to the formation of substituted 2-oxabicyclo[3.1.0]hexane derivatives. acs.org This reaction proceeds via a metal-carbene intermediate that undergoes cyclopropanation with the dihydrofuran. While this provides the isomeric framework, the underlying principle of metal-catalyzed cyclopropanation of furanoid precursors is a viable strategy that could potentially be adapted for the synthesis of this compound.
Organocatalytic Syntheses:
Organocatalysis offers a metal-free alternative for various chemical transformations. A notable example involving the this compound system is its use as a substrate in the synthesis of cyclic carbonates. In a reaction catalyzed by a combination of an organocatalyst and a nucleophilic cocatalyst, cis-3,6-dioxabicyclo[3.1.0]hexane can be converted to the corresponding cyclic carbonate by the addition of carbon dioxide. nih.gov This demonstrates the reactivity of the this compound core under organocatalytic conditions. While this is a transformation of the target molecule rather than its synthesis, it underscores the potential for developing organocatalytic methods for its construction, for example, through intramolecular epoxidation and subsequent cyclization of a suitable furan derivative. An organocatalytic transannular approach has also been developed for the synthesis of stereodefined bicyclo[3.1.0]hexanes, showcasing the power of organocatalysis in constructing this core structure. nih.gov
Cascade Reactions and Multi-Component Strategies
Cascade reactions and multi-component strategies offer an efficient approach to building molecular complexity in a single operation, minimizing step-count and resource utilization.
A significant example of a tandem reaction leading to a derivative of the this compound core is the conversion of β,γ-unsaturated carboxylic acids. Treatment of these acids with sodium hypochlorite (B82951) pentahydrate can lead to the formation of lactone derivatives such as (1S/R,4S/R,5S/R)-4-alkyl-3,6-dioxabicyclo[3.1.0]hexan-2-ones. emory.edu This reaction proceeds through a tandem sequence, likely involving halolactonization followed by intramolecular cyclization.
The bioinspired total synthesis of the emeriones provides a compelling example of a cascade reaction leading to a precursor of the dioxabicyclo[3.1.0]hexane system. hud.ac.ukrochester.edu This synthesis features an 8π/6π electrocyclization cascade of a stereodefined pentaene to construct a complex bicyclo[4.2.0]octadiene core, which is later elaborated to include the propenyl-substituted dioxabicyclo[3.1.0]hexane moiety. hud.ac.ukrochester.edu
Furthermore, a Br⁺-triggered cascade cyclization has been reported for the synthesis of a spiro-oxetane acetal, a structure related to the this compound core. This type of reaction, initiated by an electrophilic halogen, can lead to the formation of complex polycyclic ether systems through a series of intramolecular ring-closing events. These examples highlight the power of cascade and multi-component reactions to rapidly assemble the intricate architecture of the this compound framework and its derivatives.
Reactivity and Mechanistic Investigations of the 2,6 Dioxabicyclo 3.1.0 Hexane System
Ring-Opening Reactions
The relief of ring strain is a primary driving force for the reactions of 2,6-dioxabicyclo[3.1.0]hexane. Both the epoxide and the bicyclic framework can undergo cleavage under various conditions, proceeding through distinct mechanistic pathways.
The epoxide ring within the this compound system is susceptible to nucleophilic attack, a reaction characteristic of simple epoxides. Under basic or neutral conditions, this transformation typically follows a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The considerable ring strain of the three-membered epoxide ring facilitates the reaction, making the ether oxygen a viable leaving group. libretexts.org
In this SN2 process, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to a concerted opening of the ring. youtube.com A key feature of this pathway is its regioselectivity. The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comyoutube.com This attack results in an inversion of stereochemistry at the site of attack, yielding a product with a trans configuration between the incoming nucleophile and the newly formed hydroxyl group. libretexts.org A subsequent protonation step neutralizes the resulting alkoxide to furnish the final alcohol product. masterorganicchemistry.com
A variety of strong nucleophiles can initiate this ring-opening, including hydroxide (B78521) ions (HO⁻), alkoxides (RO⁻), Grignard reagents (RMgX), organolithium reagents (RLi), and hydride donors like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com For instance, the reaction with Grignard reagents is a useful method for carbon-carbon bond formation, extending a carbon chain by two atoms while introducing a hydroxyl group. libretexts.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Substituted this compound Derivative
| Nucleophile | Reaction Condition | Site of Attack | Stereochemistry of Product |
| OH⁻ | Basic (e.g., NaOH/H₂O) | Less substituted carbon | trans-diol |
| CH₃O⁻ | Basic (e.g., NaOCH₃/CH₃OH) | Less substituted carbon | trans-hydroxy ether |
| CH₃MgBr | Anhydrous ether | Less substituted carbon | trans-hydroxy alkyl |
The presence of a Lewis acid significantly enhances the rate of ring-opening reactions. Lewis acids coordinate to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the epoxide carbons. This activation allows even weak nucleophiles to open the ring. nih.govresearchgate.net
Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide, a related system, reveal that the catalysis arises from a reduction in the steric (Pauli) repulsion between the nucleophile and the epoxide. nih.govresearchgate.net The Lewis acid polarizes the electron density of the epoxide's filled orbitals away from the path of the incoming nucleophile, thereby lowering the activation barrier. nih.gov The catalytic activity of alkali metal ions was found to increase in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺, correlating with their ability to polarize the substrate. nih.govresearchgate.net
In asymmetric epoxides, Lewis acid catalysis can alter the regioselectivity compared to base-catalyzed pathways. The attack often occurs at the more substituted carbon atom, as this position can better stabilize the partial positive charge that develops in the transition state, which has some SN1 character. youtube.com In other related bicyclic systems, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) have been used to catalyze the ring expansion of cyclopropane (B1198618) rings. thieme-connect.de Similarly, gold complexes can catalyze the ring-opening of cyclopropane moieties. clockss.org
Hydrolysis of the this compound system results in the formation of a 1,2-diol. This cleavage can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group. A water molecule then acts as a nucleophile, attacking one of the epoxide carbons. The attack typically occurs at the more substituted carbon, which can better support the developing positive charge in the SN1-like transition state. The reaction proceeds with anti-stereospecificity, yielding a trans-1,2-diol. libretexts.org Related bicyclic acetals, such as 2,6-dioxabicyclo[2.2.1]heptane, have shown extremely high reactivity towards acid-catalyzed hydrolysis, being nearly a million times more reactive than acyclic acetals. researchgate.net
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the less substituted carbon of the epoxide ring in a direct SN2 displacement. libretexts.org This is followed by protonation of the resulting alkoxide by water to give the final trans-1,2-diol. libretexts.org
The significant strain within the bicyclic structure contributes to its high reactivity towards hydrolysis. researchgate.net
The strained rings of the this compound system can also be opened through the input of thermal or photochemical energy. These reactions often involve electrocyclic processes. rsc.org
Thermally induced electrocyclic ring-opening of the fused cyclopropane ring can occur, leading to the formation of an allyl cation intermediate. rsc.org Similarly, linear conjugated systems with 8π electrons can undergo thermal or photo-induced 8π-6π electrocyclization cascades to form bicyclic structures, a process that can be reversed under the right conditions. rsc.org
Photochemical reactions provide an alternative pathway for ring-opening. The absorption of a photon excites the molecule to a higher electronic state with altered reactivity. researchgate.net Photochemical approaches, such as the photo-Nazarov reaction, have been utilized in the synthesis of complex molecules involving bicyclic systems. rsc.org Intramolecular photochemical [2+2] cycloadditions followed by ring-opening are also a known strategy for generating complex molecular architectures. While specific studies on the thermal and photochemical dynamics of the parent this compound are not extensively detailed, the principles governing the ring-opening of strained cyclopropanes and epoxides suggest its susceptibility to such transformations. rsc.orgacs.org
Epoxide Reactivity within the Bicyclic Framework
The reactivity of the this compound system is dominated by the properties of the integrated epoxide ring. This three-membered heterocycle is highly strained and polarized, making it the primary site for chemical transformations. youtube.combris.ac.uk The fusion to the tetrahydrofuran (B95107) ring creates a rigid bicyclic structure that influences the stereochemical outcome of its reactions. bris.ac.uk
The formation of this bicyclic system often involves the epoxidation of a dihydrofuran precursor. For example, this compound can be prepared by the epoxidation of 2,5-dihydrofuran (B41785) using an agent like 3-chloroperoxybenzoic acid. thieme-connect.dethieme-connect.de In biosynthetic pathways, the epoxide ring can be installed onto a 2,5-dihydrofuran ring by a P450 epoxidase enzyme with high regio- and stereospecificity. rsc.org
Once formed, the epoxide is prone to ring-opening by a wide range of nucleophiles, as detailed in section 3.1.1. bris.ac.uk The rigid framework dictates that the nucleophilic attack occurs from the face opposite the C-O bond, leading to a predictable trans arrangement of substituents in the product. libretexts.org This stereocontrol is a valuable feature in synthetic chemistry. The inherent strain makes the epoxide a better leaving group than in acyclic ethers, allowing reactions to proceed under milder conditions. libretexts.org
Oxidative and Reductive Transformations of this compound
Beyond ring-opening reactions, the this compound core can undergo oxidative and reductive transformations, often targeting substituents or involving cleavage of the ring system.
Oxidative cleavage of related bicyclic systems has been reported. researchgate.net For instance, the degradation of the drug atorvastatin (B1662188) in the presence of hydrogen peroxide leads to an oxidative product containing a complex 3,6-dioxabicyclo[3.1.0]hexane-derived core. iucr.org In biosynthetic pathways, the formation of the bicyclic system itself is the result of a stereoselective oxidation (epoxidation) step. rsc.org
Reductive transformations can also be performed on derivatives of the bicyclic system. For example, a synthetic process for a related (1S, 2S, 6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol involves the reduction of a ketone group within the bicyclic framework to an alcohol. google.com This reduction was achieved using various reducing agents, such as diisobutylaluminum hydride. google.com Furthermore, the epoxide ring itself can be opened by reductive hydride reagents like LiAlH₄, which act as a source of the nucleophilic hydride ion (H⁻). masterorganicchemistry.com This reaction would lead to the formation of an alcohol after reductive cleavage of a C-O bond.
Table 2: Summary of Transformations
| Transformation Type | Reagent/Condition | Functional Group Targeted | Resulting Product Type |
| Oxidation | Hydrogen Peroxide | Bicyclic Core | Oxidative Degradation Product iucr.org |
| Oxidation | P450 Epoxidase | Dihydrofuran Precursor | Epoxide (Bicyclic Core Formation) rsc.org |
| Reduction | Diisobutylaluminum hydride | Ketone on Bicyclic Core | Alcohol google.com |
| Reduction | Lithium Aluminum Hydride | Epoxide Ring | Alcohol (via Ring-Opening) masterorganicchemistry.com |
Rearrangement Reactions and Isomerization Pathways
The bicyclo[3.1.0]hexane framework, characterized by the fusion of a cyclopentane (B165970) and a cyclopropane ring, possesses inherent ring strain that drives a variety of rearrangement and isomerization reactions. In the this compound system, the presence of two oxygen atoms within the bicyclic structure introduces additional electronic factors that influence its reactivity and the pathways through which it isomerizes. Investigations into related systems suggest that these transformations can be initiated thermally, photochemically, or under acidic or basic conditions, leading to a diverse array of isomeric products.
Studies on analogous bicyclic ethers and epoxides provide insights into the potential rearrangement pathways for this compound. For instance, the thermal rearrangement of bicyclo[5.1.0]octa-2,4-diene and its dioxa derivatives has been explored through computational studies, revealing complex potential energy surfaces with multiple possible isomerization routes. acs.org These studies indicate that cleavage of the cyclopropane ring bonds is a key initial step, often leading to the formation of larger, monocyclic systems or other bicyclic isomers.
Acid-catalyzed rearrangements are also a prominent feature of the chemistry of related bicyclic ethers. For example, treatment of 3,6-dioxabicyclo[3.1.0]hexane with a strong base like phenyllithium, followed by quenching, can lead to the formation of allylic alcohols, indicating a ring-opening rearrangement pathway. thieme-connect.de While this is a base-mediated process, it highlights the susceptibility of the bicyclic system to ring-opening reactions that can be initiated by nucleophilic or electrophilic attack. In the presence of an acid catalyst, protonation of one of the oxygen atoms in this compound would likely facilitate the cleavage of a C-O bond, generating a carbocationic intermediate that could then undergo skeletal rearrangement or capture by a nucleophile.
Photochemical rearrangements offer another avenue for the isomerization of strained bicyclic systems. The photochemical decarbonylation of 2,2,4,4-tetramethyl-6-oxabicyclo[3.1.0]hexan-3-one, a related compound, has been shown to proceed through diradical intermediates, leading to a novel 3-oxadi-π-methane rearrangement. uni-wuerzburg.de This suggests that photochemical excitation of this compound could lead to the formation of radical intermediates and subsequent isomerization through pathways not accessible under thermal conditions.
While direct experimental or computational studies detailing the specific rearrangement and isomerization pathways of this compound are not extensively documented in the reviewed literature, the reactivity of analogous compounds provides a strong basis for predicting its behavior. The interplay of ring strain and the electronic effects of the two ether oxygen atoms makes this bicyclic system a candidate for a rich and varied landscape of rearrangement chemistry.
Radical Chemistry Involving this compound Intermediates
The this compound system can be involved in radical chemistry, particularly as a transient intermediate in complex reaction sequences such as combustion and atmospheric oxidation processes. The formation of this bicyclic ether can occur through the epoxidation of dihydrofurans, and its subsequent reactions often involve the generation of radical species.
The general field of intramolecular free-radical cyclization reactions provides a framework for understanding how radical intermediates related to the this compound system might behave. acs.org Radical cascade cyclizations are powerful synthetic tools for constructing polycyclic molecules, and bicyclo[3.1.0]hexane structures are key motifs in many natural products and bioactive molecules. nih.gov While these studies often focus on the synthesis of such structures, they also provide mechanistic insights into the behavior of radical intermediates within this framework. For instance, the stereoselectivity of these cyclizations is highly dependent on the conformation of the radical intermediates and the transition states leading to ring closure.
Computational studies on the pericyclic reactions of radical cations, such as the ring-opening of cyclobutane (B1203170) radical cations and rearrangements in vinylcyclopropane (B126155) radical cations, offer further understanding of the fundamental reactivity of strained cyclic systems upon one-electron oxidation. researchgate.net These studies show that the potential energy surfaces of these radical cations are often very flat with low activation barriers for rearrangement, suggesting that radical intermediates derived from this compound could also be prone to rapid isomerization.
The involvement of this compound as a radical intermediate is therefore plausible in environments where radical initiators are present, such as in high-temperature combustion or photochemical processes in the atmosphere. The chemistry of these intermediates will be dictated by the interplay between the inherent strain of the bicyclic system and the electronic influence of the two oxygen atoms.
Chemical Kinetics in Complex Reaction Environments
The chemical kinetics of this compound are of interest primarily in the context of complex reaction environments like combustion and atmospheric chemistry, where it may exist as a transient intermediate. unizar.escolorado.edud-nb.info Understanding the rates of its formation and consumption is crucial for accurately modeling these complex systems.
In combustion environments, cyclic ethers are recognized as important intermediates formed during the low-temperature oxidation of hydrocarbons. unizar.es A comprehensive review of the chemical kinetics of cyclic ethers in combustion notes the formation of this compound during the degradation of 2,3-dihydrofuran (B140613). unizar.es This process is initiated by the reaction of 2,3-dihydrofuran with hydroperoxyl radicals (HO₂), leading to epoxidation and the formation of the bicyclic ether. The subsequent reactions of this compound, such as hydrogen abstraction, will have their own characteristic rate constants that depend on temperature and pressure. While specific rate constants for these reactions are not extensively tabulated in the literature, they can be estimated using structure-activity relationships and computational chemistry methods.
The table below presents some calculated thermochemical data for this compound, which are essential inputs for kinetic models.
| Property | Value | Unit |
| Enthalpy of Formation (ΔfH°298) | -45.0 | kcal/mol |
| Standard Entropy (S°298) | 72.0 | cal/(mol·K) |
| Data sourced from a review on the chemical kinetics of cyclic ethers in combustion. unizar.es |
Stereochemical Aspects and Conformational Analysis of 2,6 Dioxabicyclo 3.1.0 Hexane
Absolute Configuration Determination Methodologies
The unambiguous assignment of the absolute configuration of chiral molecules containing the 2,6-dioxabicyclo[3.1.0]hexane core is critical for understanding their biological activity and reaction mechanisms. A powerful and widely used approach involves a combination of chiroptical spectroscopy and computational chemistry. nih.gov Methodologies such as electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectroscopy provide experimental data that can be compared with theoretical spectra simulated using Density Functional Theory (DFT) calculations. nih.gov This correlative method allows for a confident assignment of the absolute configuration even for conformationally flexible molecules. nih.gov
For instance, in the synthesis of complex natural product analogs, the absolute configuration of a bio-oxidation product, (1S,2S,4R,5R)-Methyl-2(-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-acetate, was confirmed as (1S,6S) through synthetic correlation. conicet.gov.ar In other cases, where suitable crystals can be obtained, single-crystal X-ray diffraction provides a definitive determination of the absolute stereochemistry, as has been demonstrated for derivatives like cis-1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione. arkat-usa.org
Table 1: Methodologies for Absolute Configuration Determination
| Methodology | Description | Application Example |
| Chiroptical Spectroscopy with DFT | Combination of experimental ECD, ORD, and VCD spectra with DFT-calculated spectra to assign stereochemistry. nih.gov | Determination for bicyclo[3.1.0]hexane derivatives, applicable to the dioxa-analog. nih.gov |
| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in its crystalline state, definitively establishing absolute configuration. arkat-usa.org | Confirmation of stereochemistry for substituted dioxabicyclo[3.1.0]hexane systems. arkat-usa.org |
| Synthetic Correlation | Relating the stereochemistry of a new compound to a known compound through a series of stereochemically defined reactions. conicet.gov.ar | Confirmation of the (1S,6S) configuration in a synthesized intermediate. conicet.gov.ar |
Conformational Preferences and Dynamics of the Bicyclic Ring System
The bicyclo[3.1.0]hexane ring system can theoretically adopt several conformations, primarily described as boat-like and chair-like forms for the five-membered ring. Computational studies on the parent bicyclo[3.1.0]hexane ring have indicated that boat-like conformers are significantly more stable than their chair-like counterparts. nih.gov Early and seminal studies on this compound (also known as 3,6-dioxabicyclo[3.1.0]hexane in older literature) utilized microwave spectroscopy to investigate its dipole moment and conformation. nih.gov
The introduction of heteroatoms and substituents can influence the conformational equilibrium. In a related system, 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane was found to exist as a mixture of chair (68%) and boat (32%) conformers in the gas phase, demonstrating the small energy difference that can exist between these forms. nih.gov The rigid nature of the this compound scaffold is often exploited in medicinal chemistry to lock the conformation of attached pharmacophores, thereby improving selectivity for biological targets. mdpi.com
Influence of Substituents on Stereochemical Outcomes
Substituents on the this compound ring have a profound impact on its conformational preferences and the stereochemical outcome of reactions. The steric and electronic properties of the substituents can dictate the facial selectivity of approaching reagents and stabilize or destabilize certain ring conformations.
In complex natural products containing a substituted 3,6-dioxabicyclo[3.1.0]hexane moiety, close contacts between the bicyclic system and adjacent ring systems can prevent free rotation, leading to the existence of stable conformational isomers. semanticscholar.org The energy barrier to interconversion between these isomers can be high enough to allow for their separation and characterization at room temperature. semanticscholar.org The strategic placement of substituents is a key design element in asymmetric synthesis, where the chiral scaffold directs the formation of new stereocenters. For example, studies on the related 1,5-diazabicyclo[3.1.0]hexane system showed that substituting with two methyl groups at the C6 position (on the cyclopropane (B1198618) ring) resulted in a single stable conformation with a planar five-membered ring, in contrast to the chair/boat mixture seen with substitution at the C3 position. nih.gov
Table 2: Effect of Substitution on Conformation in Bicyclo[3.1.0]hexane Analogs
| Compound | Substitution Pattern | Observed Conformation(s) | Method |
| 3,3-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | Two methyl groups on the 5-membered ring | Mixture of chair (68%) and boat (32%) | Gas Electron Diffraction nih.gov |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | Two methyl groups on the 3-membered ring | Single stable conformation with a planar 5-ring | Gas Electron Diffraction nih.gov |
| Verrucosidin (B1238970) Backbone Analog | Multiple substituents on the 5-membered ring | Stable conformational isomers due to restricted rotation | 13C NMR, DFT Calculations semanticscholar.org |
Probing Ring Puckering and Vibrational Modes
Spectroscopic techniques that can probe low-frequency vibrations are essential for characterizing the dynamic behavior of the this compound ring system. Microwave spectroscopy has been a key tool for obtaining precise rotational constants, which in turn provide information about the molecule's structure and low-frequency vibrational modes. nih.govifpan.edu.pl
Low-frequency gas-phase Raman spectroscopy has also been employed to study the out-of-plane ring vibrations of bicyclo[3.1.0]hexane and its analogs, including this compound. iaea.org In a comparative study, researchers were able to assign transitions corresponding to the twisting mode of the five-membered ring and the rocking mode of the three-membered ring for each molecule. iaea.org Notably, distinct ring-puckering transitions, which were observed for other analogs like bicyclo[3.1.0]hexane and 6-oxabicyclo[3.1.0]hexane, were absent in the spectrum of this compound. iaea.org This suggests that the potential energy function governing the puckering motion in the dioxa-derivative may be different, possibly featuring a single, well-defined minimum.
Table 3: Observed Out-of-Plane Ring Modes from Raman Spectroscopy
| Molecule | Twisting Mode (Five-membered ring) | Rocking Mode (Three-membered ring) | Ring-Puckering Transitions |
| Bicyclo[3.1.0]hexane | Observed | Observed | Observed iaea.org |
| 6-Oxabicyclo[3.1.0]hexane | Observed | Observed | Observed iaea.org |
| This compound | Observed | Observed | Not Observed iaea.org |
Theoretical and Computational Chemistry of 2,6 Dioxabicyclo 3.1.0 Hexane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in defining the fundamental electronic and structural characteristics of 2,6-Dioxabicyclo[3.1.0]hexane. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of the molecule's geometry, stability, and electronic distribution.
While comprehensive DFT studies focused solely on the isolated this compound molecule are not extensively detailed in the literature, the methodology is frequently applied to larger, complex natural products that contain this bicyclic ether as a core structural motif. For instance, in the structural elucidation of compounds like verrucosidin (B1238970) and penitalarin D, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and predict spectroscopic data (such as NMR chemical shifts or electronic circular dichroism spectra). dntb.gov.uanih.gov These applications demonstrate the utility of DFT in accurately describing the geometry of the this compound framework even when it is part of a more complex system. The success of these calculations in matching experimental data for larger molecules underscores the reliability of DFT for predicting the structural parameters of the parent bicycloalkane.
High-level ab initio calculations have been successfully used to predict the structural and spectroscopic parameters of this compound, showing excellent agreement with experimental data. A significant theoretical investigation using Møller-Plesset perturbation theory (MP2) with a correlation-consistent triple-zeta basis set (cc-pVTZ) has provided a detailed conformational and structural analysis of the molecule. nih.gov
These calculations determined the optimized geometric parameters for the single stable boat-like conformation of the molecule. The results from these ab initio studies align well with older experimental data derived from microwave spectroscopy, which provided the first insights into the molecule's structure. nih.govifpan.edu.pl The synergy between modern computational prediction and experimental verification provides a high degree of confidence in the defined structure of this compound.
Below is a table comparing some of the calculated structural parameters from ab initio methods.
| Parameter | Calculated Value |
|---|---|
| C1-C5 Bond Length | 1.503 Å |
| C1-C2 Bond Length | 1.464 Å |
| C2-O6 Bond Length | 1.442 Å |
| C1-C7-C5 Angle | 60.8° |
| C1-C2-O6 Angle | 106.8° |
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving this compound through computational modeling is not a widely documented area of research for the isolated molecule. However, computational studies on related bicyclo[3.1.0]hexane systems provide a framework for how such investigations could be conducted. For example, DFT calculations have been used to explore the 1,3-dipolar cycloaddition reactions for the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives. These studies typically involve locating transition state structures, calculating activation energies, and mapping out the potential energy surface of the reaction to understand stereoselectivity and reaction pathways. Similar computational approaches could be applied to understand the reactivity of the oxygen-containing rings in this compound, such as in acid-catalyzed ring-opening reactions or its behavior as an intermediate in complex organic transformations.
Prediction of Thermochemical and Kinetic Data
Computational chemistry is a valuable tool for predicting the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. For this compound, a calculated standard enthalpy of formation has been reported in a comprehensive review of cyclic ether kinetics. unizar.es
| Thermochemical Property | Predicted Value | Method |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°298) | -45.0 kcal/mol | Not Specified |
This value provides a quantitative measure of the molecule's stability. While detailed kinetic data from computational studies, such as rate constants for specific reactions, are sparse in the literature for this specific compound, the methods for their calculation are well-established. Such calculations would typically involve high-level ab initio methods to determine the energies of reactants, transition states, and products, from which kinetic parameters can be derived using transition state theory.
Conformational Landscape Mapping and Potential Energy Surface Analysis
One of the most significant contributions of computational chemistry to the understanding of this compound has been in mapping its conformational landscape. Early experimental work using Raman and far-infrared spectroscopy suggested that the molecule possesses a puckered, non-planar structure. aip.org Specifically, the Raman spectra were analyzed to understand the out-of-plane ring vibrations, though the ring-puckering transitions themselves were not observed for this particular molecule in the study. aip.org
More recent and detailed insights have been provided by ab initio calculations (MP2/cc-pVTZ), which have been used to compute the ring-puckering potential energy function (PEF). nih.gov These theoretical studies have confirmed that this compound exists in a single stable conformation, where the five-membered ring adopts a boat-like shape. nih.gov The potential energy function is asymmetric, with a single energy minimum corresponding to this boat conformation. nih.gov The theoretical PEF shows excellent agreement with the one derived from experimental spectroscopic data, validating the computational approach. nih.govbwise.kr The calculations also allowed for the computation of the wave functions for the lower ring-puckering energy levels, providing a deep understanding of the molecule's vibrational dynamics. nih.gov
Applications in Complex Chemical Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The rigid, stereochemically-defined structure of 2,6-dioxabicyclo[3.1.0]hexane makes it an important intermediate in the total synthesis of various natural products, particularly those of polyketide origin.
The this compound motif is a characteristic feature of several complex fungal polyketides known for their significant biological activities. Synthetic chemists have embraced the challenge of incorporating this moiety into their target molecules.
Emeriones: The emeriones are a family of highly methylated and oxidized fungal polyketides that feature a propenyl-substituted this compound system attached to a complex bicyclo[4.2.0]octadiene core. In the bioinspired total synthesis of emeriones A, B, and C, this key side chain is constructed convergently. The critical epoxide ring of the dioxabicyclo[3.1.0]hexane unit is formed through a diastereoselective ring-closure onto an oxidized acetal (B89532), demonstrating an efficient method to forge this challenging structural element late in a synthetic sequence.
Verrucosidin (B1238970) and its Derivatives: Verrucosidins are a class of fungal polyketides characterized by a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane moiety linked to a 2H-pyran-2-one ring by a polyene chain. The biosynthesis of the verrucosidin backbone, specifically in deoxyverrucosidin, involves a unique three-enzyme cascade to form the epoxytetrahydrofuran ring. nih.gov This process includes an initial epoxidation on the polyene chain, a rearrangement by an epoxide expandase to form a 2,5-dihydrofuran (B41785) ring, and a final stereospecific epoxidation to yield the this compound structure. nih.gov The stereochemistry of this bicyclic portion is crucial for the molecule's interaction with biological targets.
| Natural Product Class | Key Structural Features | Role of this compound |
| Emeriones | Bicyclo[4.2.0]octadiene core, polyketide backbone | Key substituted side chain, installed via convergent synthesis. |
| Verrucosidins | 2H-pyran-2-one ring, polyene linker | Fused dicyclic system, formed biosynthetically via enzymatic cascade. |
| NG-391 | Substituted pentaene, 3-alkenoyl-3,4-epoxy-2-pyrrolidinone | Stereochemically defined core unit. elsevierpure.com |
In the synthesis of the emeriones, the fully-formed dioxabicyclo[3.1.0]hexane side chain is attached to a stereodefined pentaene precursor. This linear precursor then undergoes a remarkable 8π/6π electrocyclization cascade to construct the central bicyclo[4.2.0]octadiene core. This strategy showcases the stability of the this compound moiety under the thermal conditions required for the complex cyclization cascade.
Furthermore, the natural product emerione C possesses an even more complex framework, featuring an additional peroxide bridge that forms an unexpected 7,8-dioxatricyclo[4.2.2.0²˒⁵]decene scaffold. The synthesis of this tricyclic system relies on the late-stage photooxygenation of a bicyclo[4.2.0]octadiene precursor that already bears the intact this compound unit.
Scaffold for Bioisosteric Replacements (mechanistic/structural focus only)
The concept of bioisosteric replacement involves substituting one chemical group with another to retain or enhance biological activity while improving other properties. The rigid bicyclo[3.1.0]hexane framework, a parent scaffold to the this compound system, has been utilized as a conformationally restricted analogue of naturally occurring five-membered rings, such as furanoses. nih.govresearchgate.netmdpi.com
From a structural and mechanistic standpoint, the bicyclo[3.1.0]hexane core serves to lock the five-membered ring into a fixed envelope conformation. mdpi.com In natural furanose sugars, the ring is flexible and can adopt various conformations. By replacing the flexible sugar ring with the rigid bicyclic scaffold, chemists can probe the specific conformations required for binding to biological targets, such as enzymes. nih.govmdpi.com For example, bicyclo[3.1.0]hexane-based mimics of UDP-galactofuranose (UDP-Galf) have been synthesized and evaluated as inhibitors of the mycobacterial enzyme GlfT2. mdpi.comsemanticscholar.org In these analogues, the bicyclic core forces the molecule to adopt a specific shape, allowing researchers to understand the structural requirements for enzyme inhibition. mdpi.comsemanticscholar.org This approach provides crucial mechanistic insights into enzyme-substrate interactions by dissecting the role of conformational dynamics in molecular recognition. nih.govresearchgate.net
Precursor for Advanced Organic Materials Synthesis
Beyond its role in synthesizing biologically active molecules, this compound serves as a monomer and precursor in materials science.
The compound is used as a reagent in the synthesis of various degradable polymers. chemicalbook.comchemicalbook.com The presence of both an epoxide and a tetrahydrofuran (B95107) ring allows for controlled polymerization. Specifically, it can undergo cationic ring-opening polymerization (CROP), a process where a cationic initiator attacks the cyclic monomer, leading to the formation of a longer polymer chain. rsc.orgmdpi.comnih.govwikipedia.org The strain in the epoxide ring provides the thermodynamic driving force for this polymerization. The resulting polymers contain ether linkages in their backbone, which can be susceptible to degradation, making them of interest for applications where biodegradable materials are desired. wikipedia.orgnorthwestern.edu
In a different materials application, this compound has been investigated as a novel promoter for the formation of clathrate hydrates, specifically sII (structure II) gas hydrates. frontiersin.orgfrontiersin.orgnih.govresearchgate.net Clathrate hydrates are crystalline water-based solids in which gas molecules are trapped inside cages of hydrogen-bonded water molecules. acs.org The this compound acts as a large guest molecule that occupies the large cages of the sII hydrate (B1144303) structure, stabilizing the framework and allowing smaller gas molecules like methane (B114726) or nitrogen to be stored in the small cages under milder conditions (higher temperature and lower pressure) than would otherwise be possible. frontiersin.orgnih.gov This application is relevant for technologies related to gas storage and transportation. frontiersin.org
Retrosynthetic Analysis Strategies Utilizing the this compound Disconnection
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inlkouniv.ac.inslideshare.netyoutube.comyoutube.comsouthasiacommons.net When a complex natural product contains the this compound unit, synthetic strategies often treat it as a key building block or "synthon".
A common retrosynthetic disconnection for this moiety involves the cleavage of one of the C-O bonds of the epoxide. This disconnection is the reverse of an epoxidation reaction.
Key Retrosynthetic Disconnections for this compound:
| Disconnection Type | Precursor (Synthon) | Forward Reaction Equivalent | Example Application |
| Epoxide C-O Cleavage | Functionalized Tetrahydrofuran (e.g., allylic alcohol) | Epoxidation (e.g., with m-CPBA) | General synthesis from 2,5-dihydrofuran. chemicalbook.com |
| Intramolecular Cyclization | Acyclic diol or halo-ether | Ring-closure onto an oxidized acetal | Total synthesis of Emeriones. |
| Enzymatic Cascade Reverse | Dihydrofuran intermediate | P450-catalyzed epoxidation | Biosynthesis of Verrucosidin. nih.gov |
In the context of a complex total synthesis, such as that of the emeriones, the entire propenyl-substituted this compound fragment is disconnected as a single, advanced intermediate. The retrosynthesis of this fragment then reveals the key bond-forming step for the bicyclic system. The strategy employed involves disconnecting the epoxide, leading back to a precursor where the tetrahydrofuran ring is already present. The forward reaction is an intramolecular ring-closure onto an oxidized acetal, a sophisticated method for installing the strained epoxide with high stereocontrol. This highlights a powerful strategy where the less strained five-membered ring is constructed first, followed by the formation of the more reactive three-membered ring.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 2,6-dioxabicyclo[3.1.0]hexane system. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of relative stereochemistry and the analysis of preferred conformations in solution.
In complex natural products containing the 3,6-dioxabicyclo[3.1.0]hexane moiety, such as verrucosidin (B1238970) derivatives, the characteristic chemical shifts of the bicyclic core's protons and carbons can be identified. mdpi.comresearchgate.netnih.gov For instance, the protons on the oxirane ring typically appear in a distinct region of the ¹H NMR spectrum, while the carbons of this strained three-membered ring show characteristic upfield shifts in the ¹³C NMR spectrum compared to other ether carbons. mdpi.comresearchgate.net
Detailed 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the signals of the bicyclic system within these larger structures. mdpi.com
Table 1: Representative NMR Data for the 3,6-Dioxabicyclo[3.1.0]hexane Moiety in a Verrucosidin Derivative (in CD₃OD) researchgate.net
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| 1 | 78.9 | 4.88, d (2.9) |
| 2 | 57.1 | 3.32, d (2.9) |
| 3 | 70.8 | 3.95, dd (11.5, 5.8) / 3.79, dd (11.5, 2.7) |
| 4 | 72.3 | 4.25, m |
| 5 | 81.1 | 4.95, s |
Note: Data extracted from the spectral information of Poloncosidin A. The numbering may differ from the parent bicyclic compound.
The magnitude of the spin-spin coupling constant (J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is a powerful tool for deducing the conformation of cyclic systems. libretexts.org In the this compound ring system, the coupling constants between protons on C1-C2, C2-C3, C3-C4, and C4-C5 provide critical information about the puckering of the tetrahydrofuran (B95107) ring and its fusion to the oxirane ring. libretexts.orgorganicchemistrydata.org
Three-bond coupling constants (³JH,H) are particularly informative. organicchemistrydata.org For protons on adjacent sp³-hybridized carbons, typical ³J values range from 6-8 Hz. libretexts.orglibretexts.org Deviations from these values can indicate specific dihedral angles, helping to define the ring's conformation. For example, a small coupling constant would suggest a dihedral angle close to 90°, while larger values are observed for angles approaching 0° or 180°. By carefully analyzing the full set of coupling constants, a detailed model of the molecule's three-dimensional shape in solution can be constructed.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography provides the most definitive and unambiguous method for determining the complete three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the precise position of every atom in the crystal lattice.
While crystallographic data for the unsubstituted this compound is not readily found in public databases, the technique has been successfully applied to complex derivatives containing this core. For example, the absolute configuration of Penicyrone A, a verrucosidin derivative, was definitively established using single-crystal X-ray diffraction analysis. nih.gov In such cases, the analysis confirms the connectivity and stereochemical relationships of all chiral centers within the 3,6-dioxabicyclo[3.1.0]hexane moiety. Furthermore, reaction products of the bicyclic system have been characterized by X-ray crystallography, confirming structural changes resulting from chemical transformations. doi.org
Electronic Circular Dichroism (ECD) Calculations for Chiral Structure Confirmation
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for determining the absolute configuration of stereocenters.
For complex molecules containing the this compound framework, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This comparison serves as a powerful method to assign the absolute configuration of the molecule. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer provides strong evidence for that absolute stereochemistry. mdpi.comresearchgate.net This approach has been instrumental in the structural elucidation of several natural products, including poloncosidins and other verrucosidin analogues, confirming the chirality of the fused bicyclic system. mdpi.comresearchgate.netnih.gov The application of empirical quadrant rules to the CD spectra of related anhydro sugars can also provide conformational insights. nih.gov
Vibrational Spectroscopy (e.g., Raman, IR) for Ring Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ethz.chamericanpharmaceuticalreview.com These techniques are sensitive to the presence of specific functional groups and can provide information about the structural integrity and dynamics of the molecular framework, such as ring strain.
The this compound system contains two key structural features: an ether linkage within the five-membered ring and a strained oxirane (epoxide) ring.
Epoxide Vibrations : The oxirane ring has several characteristic vibrations. The ring "breathing" mode (symmetric stretch) typically gives rise to a band in the 1230-1280 cm⁻¹ region of the Raman and IR spectra. researchgate.netspectroscopyonline.com Asymmetric ring stretching and ring deformation modes are also observed at lower frequencies, typically in the 950-810 cm⁻¹ and 880-750 cm⁻¹ ranges, respectively. spectroscopyonline.comresearchgate.net These bands, particularly the ring deformation modes, are often intense and can be diagnostic for the presence of the epoxide ring. researchgate.netoceanoptics.com
C-O Stretching : The C-O-C stretching vibrations of the tetrahydrofuran portion of the molecule are expected in the fingerprint region of the IR spectrum, typically between 1150 and 1050 cm⁻¹.
In studies of complex molecules like penicicellarusins, which contain the 3,6-dioxabicyclo[3.1.0]hexane core, characteristic IR absorption bands are reported that align with these expectations. nih.gov
Table 2: Selected IR Absorption Bands for Penicicellarusin A nih.gov
| Wavenumber (cm⁻¹) | Tentative Assignment |
| 2972, 2931 | C-H Stretching |
| 1703, 1574 | C=O and C=C Stretching (from other parts of the molecule) |
| 1210 | C-O Stretching (Ether/Epoxide) |
| 1042 | C-O Stretching (Ether/Epoxide) |
Future Research Directions and Unexplored Avenues in 2,6 Dioxabicyclo 3.1.0 Hexane Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 2,6-dioxabicyclo[3.1.0]hexane and its derivatives should prioritize the development of novel and sustainable routes that minimize waste and energy consumption.
Current synthetic approaches often rely on the epoxidation of 2,5-dihydrofuran (B41785). While effective, these methods can involve the use of stoichiometric and potentially hazardous oxidizing agents. A significant area for future development lies in the exploration of catalytic and greener oxidation protocols.
Key Research Thrusts:
Catalytic Epoxidation: Investigating the use of transition-metal catalysts with environmentally friendly oxidants like hydrogen peroxide or even molecular oxygen would represent a significant advancement. The development of robust and selective catalysts that can operate under mild conditions is a primary objective.
Biocatalysis: The use of enzymes, such as monooxygenases or halohydrin dehalogenases, offers a highly selective and sustainable alternative for the synthesis of chiral this compound derivatives. Exploring the substrate scope and optimizing reaction conditions for enzymatic epoxidation of dihydrofurans will be a key research avenue.
Flow Chemistry Approaches: Continuous flow synthesis can offer improved safety, efficiency, and scalability for epoxidation reactions. Developing flow-based protocols for the synthesis of this compound would enable better control over reaction parameters and facilitate safer handling of energetic reagents.
| Synthetic Strategy | Oxidant/Catalyst | Advantages |
| Catalytic Epoxidation | H₂O₂ / Metal Catalyst | High atom economy, reduced waste |
| Biocatalysis | Enzymes (e.g., Monooxygenases) | High enantioselectivity, mild conditions |
| Flow Chemistry | Various | Enhanced safety, scalability, precise control |
Exploration of New Reactivity Modes and Selective Transformations
The high ring strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. While this reactivity is known, there is considerable scope for exploring new and selective transformations.
Future research should focus on unlocking novel reaction pathways that go beyond simple nucleophilic ring-opening. This includes investigating pericyclic reactions, radical-mediated transformations, and transition-metal-catalyzed functionalizations.
Potential Areas of Exploration:
Stereoselective Ring-Opening: Developing highly stereoselective methods for the ring-opening of this compound with a wide range of nucleophiles will be crucial for its application in asymmetric synthesis. The use of chiral catalysts or auxiliaries could provide access to a diverse array of enantioenriched tetrahydrofuran (B95107) derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Investigating the use of this compound as a substrate in transition-metal-catalyzed cross-coupling reactions could lead to the development of novel methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Cascade Reactions: The inherent reactivity of the epoxide can be harnessed to initiate cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity. Designing and exploring such cascades will be a fruitful area of research.
Advanced Computational Predictions for Unconventional Reactions
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational methods can be employed to explore its potential for unconventional reactions and to guide the design of new synthetic strategies.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of the molecule. These calculations can be used to model reaction pathways, predict transition state geometries and energies, and rationalize observed selectivities.
Future Computational Studies Could Focus On:
Mapping the Potential Energy Surface: Detailed computational mapping of the potential energy surface for various reactions of this compound can help identify novel, low-energy reaction pathways that might be accessible under specific conditions.
Predicting Unconventional Reactivity: Computational modeling can be used to predict the feasibility of unconventional transformations, such as electrocyclic reactions or sigmatropic rearrangements, which may not be readily apparent from experimental observations alone.
Catalyst Design: Theoretical calculations can aid in the rational design of catalysts for specific transformations of this compound, for instance, by modeling catalyst-substrate interactions and predicting their influence on reaction outcomes.
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Modeling reaction pathways, predicting transition states, rationalizing selectivity. |
| Ab initio methods | High-accuracy calculations of electronic structure and properties. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interactions. |
Integration into Emerging Fields of Organic Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of this compound chemistry into emerging fields of organic synthesis, such as flow chemistry and photoredox catalysis, holds immense potential for the development of novel and efficient synthetic methodologies.
Flow Chemistry:
As mentioned earlier, continuous flow synthesis offers numerous advantages for handling reactive intermediates and improving reaction efficiency. The application of flow chemistry to reactions involving this compound could enable:
Safe generation and in situ use of reactive intermediates.
Precise control over reaction temperature, pressure, and residence time, leading to improved yields and selectivities.
Facile scalability of synthetic processes.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. The application of this technology to this compound could open up new avenues for its functionalization. For instance, photoredox-mediated ring-opening or addition reactions could provide access to novel molecular architectures that are difficult to obtain through traditional methods. A doctoral thesis has alluded to the use of 3,6-dioxabicyclo[3.1.0]hexane in a reaction setup, suggesting its potential compatibility and utility within photoredox-catalyzed transformations.
Design of Novel Scaffolds Featuring the Dioxabicyclo[3.1.0]hexane Core
The unique three-dimensional structure of the this compound core makes it an attractive building block for the design of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Its presence in natural products suggests its biological relevance and potential as a pharmacophore.
Future research in this area should focus on the strategic incorporation of the this compound moiety into larger and more complex molecular architectures. This could involve its use as a rigid core to control the spatial orientation of appended functional groups or as a key structural element in the synthesis of fused heterocyclic systems.
Potential Applications in Scaffold Design:
Medicinal Chemistry: The development of new drug candidates based on the this compound scaffold is a promising area of research. Its rigid structure can be used to design molecules with specific conformations that can interact with biological targets with high affinity and selectivity.
Materials Science: The incorporation of the this compound unit into polymers or other materials could lead to the development of new materials with unique properties, such as enhanced thermal stability or specific optical properties.
Total Synthesis: The use of this compound as a chiral building block in the total synthesis of complex natural products will continue to be an important area of research, showcasing its utility in the construction of intricate molecular architectures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-dioxabicyclo[3.1.0]hexane?
- Methodological Answer : Two primary approaches are adapted from related bicyclic systems:
- Cyclopropanation : Palladium-catalyzed cyclopropanation of internal alkenes with functionalized precursors (e.g., N-tosylhydrazones) can yield bicyclic frameworks with high diastereoselectivity .
- Enyne Cyclization : Metal-catalyzed cyclization of 1,5- or 1,6-enynes enables simultaneous ring formation, as demonstrated for oxabicyclo[3.1.0]hexane derivatives .
- Key Considerations : Optimize catalyst systems (e.g., Pd or Ru) and reaction conditions (temperature, solvent) to enhance yield and purity.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray Diffraction (XRD) : Resolve absolute configuration and bond angles, as applied to structurally similar 1,5-diazabicyclo[3.1.0]hexane derivatives .
- Microwave Spectroscopy : Analyze rotational constants and dipole moments to determine ring conformation, as done for 3,6-dioxabicyclo[3.1.0]hexane .
- NMR Spectroscopy : Assign stereochemistry using - and -NMR coupling constants, particularly for cyclopropane ring protons .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Thermodynamic Stability : Compute strain energy via density functional theory (DFT) due to the fused cyclopropane and dioxane rings .
- Solubility and Reactivity : Assess polarity using Hansen solubility parameters and reactivity toward electrophiles (e.g., epoxidation or nucleophilic ring-opening) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric palladium catalysts with chiral ligands (e.g., BINAP) during cyclopropanation to control stereochemistry .
- Chiral Pool Strategy : Use enantiomerically pure starting materials, as demonstrated for oxabicyclo[3.1.0]hexane-based nucleosides .
- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for acid- or base-catalyzed ring-opening pathways, focusing on orbital interactions (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using force fields parameterized for strained ethers .
Q. How does the this compound scaffold enhance drug design?
- Methodological Answer :
- Conformational Restriction : Exploit the rigid bicyclic core to lock pharmacophores into bioactive conformations, as seen in metabotropic glutamate receptor agonists .
- Metabolic Stability : Evaluate resistance to oxidative degradation using liver microsome assays, comparing results to flexible analogs .
Q. What strategies resolve contradictions in spectroscopic data for bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
